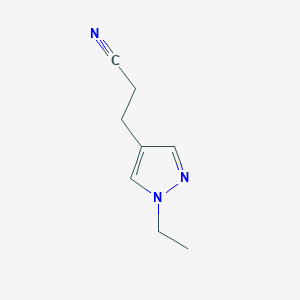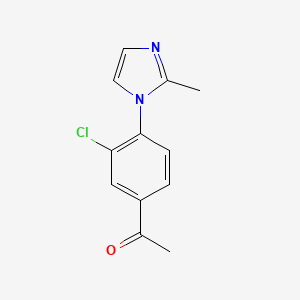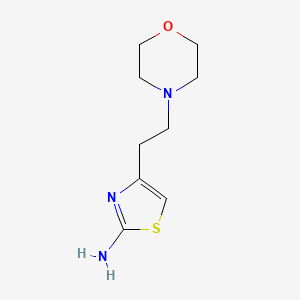
4-(2-Morpholinoethyl)thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Morpholinoethyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a morpholinoethyl group. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the morpholinoethyl group enhances the compound’s solubility and reactivity, making it a valuable molecule in various scientific research fields.
準備方法
The synthesis of 4-(2-Morpholinoethyl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with 2-chloroethylmorpholine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
4-(2-Morpholinoethyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: The thiazole ring is susceptible to nucleophilic substitution reactions, especially at the C-2 position.
科学的研究の応用
4-(2-Morpholinoethyl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research has shown its potential in developing treatments for various diseases, including infections and cancer.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals.
作用機序
The mechanism of action of 4-(2-Morpholinoethyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit bacterial enzymes, leading to antibacterial effects. The morpholinoethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
類似化合物との比較
4-(2-Morpholinoethyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:
4-Phenylthiazol-2-amine: Known for its antifungal and anticancer properties.
2-Aminothiazole: A simpler thiazole derivative with antibacterial activity.
4-Methylthiazol-2-amine: Exhibits antioxidant and anti-inflammatory properties
The unique combination of the thiazole ring and the morpholinoethyl group in this compound provides enhanced solubility and reactivity, making it a versatile compound in various research and industrial applications.
特性
分子式 |
C9H15N3OS |
|---|---|
分子量 |
213.30 g/mol |
IUPAC名 |
4-(2-morpholin-4-ylethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H15N3OS/c10-9-11-8(7-14-9)1-2-12-3-5-13-6-4-12/h7H,1-6H2,(H2,10,11) |
InChIキー |
GCOFJCRTLSAKOD-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCC2=CSC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


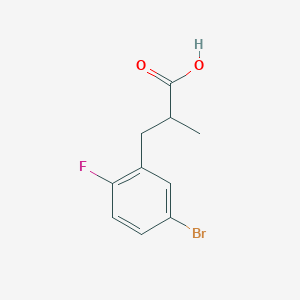

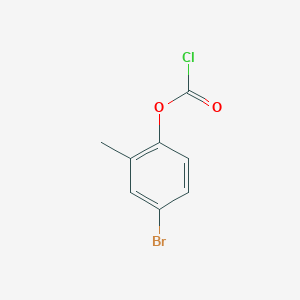

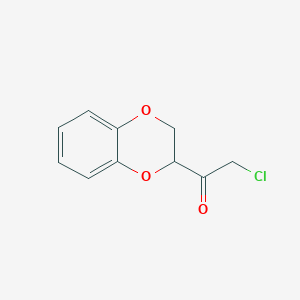
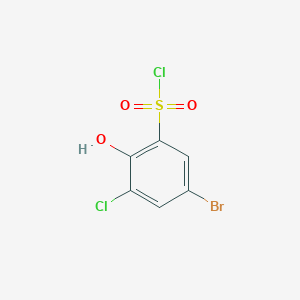
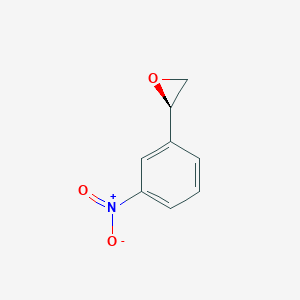
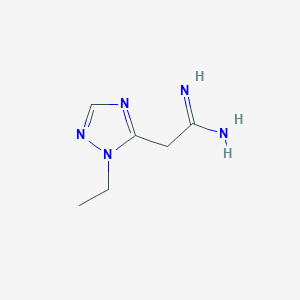
![1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol](/img/structure/B13612928.png)

![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde](/img/structure/B13612933.png)
